2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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Overview
Description
2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a piperazine ring and aromatic groups, contributing to its unique chemical properties and biological activities.
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have various targets, depending on their specific structures and modifications.
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Piperazine derivatives can interact with various targets, leading to different biological effects .
Biochemical pathways
The compound also contains a pyrimidine ring, which is a key component of many biologically important molecules, including nucleotides in DNA and RNA . Therefore, it might interact with biochemical pathways involving these molecules.
Pharmacokinetics
The ADME properties of a compound depend on its specific structure. Piperazine and pyrimidine derivatives can have various pharmacokinetic properties, depending on their specific structures and modifications .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Piperazine and pyrimidine derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloro-6-methylpyrimidine, which undergoes nucleophilic substitution with 4-methylphenylamine to form 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine.
Piperazine Substitution: The intermediate is then reacted with 1-(3,5-dimethylbenzoyl)piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as receptors and enzymes.
Pharmacology: Studied for its pharmacokinetic properties and potential efficacy in treating diseases.
Biological Research: Used as a tool compound to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine: Lacks the N-(4-methylphenyl) substitution, which may affect its biological activity and binding affinity.
4-(3,5-dimethylbenzoyl)piperazin-1-yl derivatives: Variations in the pyrimidine core or other substituents can lead to differences in chemical properties and biological activities.
Uniqueness: The presence of both the piperazine ring and the specific aromatic substitutions in 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine contributes to its unique profile, potentially offering distinct advantages in terms of binding specificity and pharmacological effects compared to similar compounds.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-17-5-7-22(8-6-17)27-23-16-20(4)26-25(28-23)30-11-9-29(10-12-30)24(31)21-14-18(2)13-19(3)15-21/h5-8,13-16H,9-12H2,1-4H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGPCSAYYRGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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